

Pyruvate Carboxylase-IN-4 selectivity profile against related enzymes

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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-4

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Comparative Selectivity Profile of Pyruvate Carboxylase-IN-4

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Pyruvate Carboxylase-IN-4** Against Related Enzymes

This guide provides a detailed analysis of the selectivity profile of **Pyruvate Carboxylase-IN-4** (PC-IN-4), a potent and competitive inhibitor of pyruvate carboxylase (PC). The information is intended for researchers and professionals in drug development seeking to understand the specificity of this compound.

Introduction to Pyruvate Carboxylase-IN-4

Pyruvate Carboxylase-IN-4, also identified as Compound 8V, is a competitive inhibitor of pyruvate carboxylase with an IC50 value of 4.3 μ M.[1][2][3][4] It functions by competing with the substrate pyruvate, exhibiting a Ki of 0.74 μ M, and displays a mixed-type inhibition with respect to ATP.[5][6] Pyruvate carboxylase is a critical mitochondrial enzyme that plays a central role in gluconeogenesis, lipogenesis, and the replenishment of the tricarboxylic acid (TCA) cycle. Its inhibition is a target of interest for various metabolic diseases and cancer.

Quantitative Selectivity Data

The following table summarizes the known inhibitory activity and selectivity of **Pyruvate Carboxylase-IN-4** against a panel of enzymes. It is important to note that while data is



available for several unrelated enzymes, the selectivity profile against other closely related biotin-dependent carboxylases has not been extensively published.

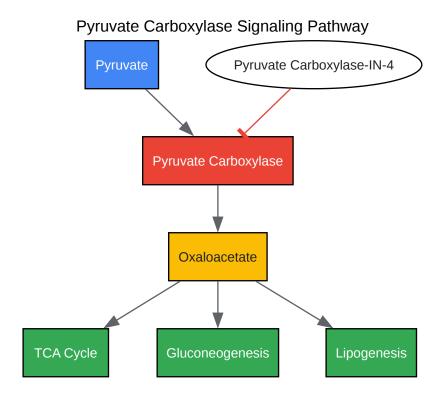
Enzyme Target	Pyruvate Carboxylase-IN-4 (Compd 8V)	Reference Compound: ZY-
Pyruvate Carboxylase (PC)	IC50 = 4.3 μM	Binds to and inactivates PC
Human Carbonic Anhydrase II	No significant inhibition	Not reported
Matrix Metalloproteinase-2 (MMP-2)	No significant inhibition	Not reported
Malate Dehydrogenase	No significant inhibition	Not reported
Lactate Dehydrogenase	No significant inhibition	Not reported

Note: The selectivity of **Pyruvate Carboxylase-IN-4** against other biotin-dependent carboxylases such as Acetyl-CoA Carboxylase (ACC), Propionyl-CoA Carboxylase (PCC), and Methylcrotonyl-CoA Carboxylase (MCC) is not currently available in the public domain.

Signaling Pathway and Experimental Workflow

To understand the context of **Pyruvate Carboxylase-IN-4**'s action, the following diagrams illustrate the pyruvate carboxylase signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.





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Caption: Pyruvate Carboxylase metabolic pathway.



Enzyme Inhibition Assay Workflow Preparation Purified Enzyme Pyruvate Carboxylase-IN-4 Substrates (e.g., Pyruvate Carboxylase) (Varying Concentrations) (Pyruvate, ATP, Bicarbonate) Assay Execution Incubate Enzyme with Inhibitor Initiate Reaction with Substrates Measure Product Formation (e.g., Spectrophotometry) Data Analysis Calculate IC50 Value Compare IC50 across related enzymes

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Caption: Workflow for determining enzyme selectivity.

Experimental Protocols



The determination of the inhibitory activity of **Pyruvate Carboxylase-IN-4** is typically performed using a coupled-enzyme assay. The following is a generalized protocol based on established methods.

Objective: To determine the IC50 value of **Pyruvate Carboxylase-IN-4** against pyruvate carboxylase.

Materials:

- Purified human pyruvate carboxylase
- Pyruvate Carboxylase-IN-4
- ATP
- Sodium Pyruvate
- Sodium Bicarbonate
- Magnesium Chloride
- Tricine buffer
- Malate Dehydrogenase (MDH)
- NADH
- 96-well microplate
- Spectrophotometer

Procedure:

- Reaction Mixture Preparation: A reaction mixture is prepared containing Tricine buffer, MgCl2, ATP, sodium bicarbonate, NADH, and malate dehydrogenase.
- Inhibitor Addition: Varying concentrations of **Pyruvate Carboxylase-IN-4** (dissolved in a suitable solvent like DMSO) are added to the wells of the microplate. A control with solvent



only is also prepared.

- Enzyme Addition: Purified pyruvate carboxylase is added to each well and incubated with the inhibitor for a defined period at a controlled temperature (e.g., 37°C).
- Reaction Initiation: The enzymatic reaction is initiated by the addition of sodium pyruvate.
- Kinetic Measurement: The rate of NADH oxidation is monitored by measuring the decrease
 in absorbance at 340 nm over time using a spectrophotometer. The activity of pyruvate
 carboxylase is coupled to the MDH reaction, where the product of the PC reaction,
 oxaloacetate, is converted to malate by MDH, oxidizing NADH to NAD+.
- Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The percent inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Selectivity Assays:

To determine the selectivity profile, similar enzymatic assays are conducted for related enzymes (e.g., Acetyl-CoA Carboxylase, Propionyl-CoA Carboxylase) and other off-target enzymes. The respective substrates for each enzyme are used, and the IC50 values are determined. The ratio of IC50 values provides a measure of the inhibitor's selectivity.

Conclusion

Pyruvate Carboxylase-IN-4 is a potent inhibitor of pyruvate carboxylase. The available data demonstrates good selectivity against several unrelated enzymes. However, a comprehensive understanding of its selectivity profile requires further investigation against other biotin-dependent carboxylases. The provided experimental framework can be utilized to conduct such comparative studies, which are essential for the further development of this compound as a specific chemical probe or therapeutic agent.

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